Ethyl 3-amino-4-fluorobenzoate

Description

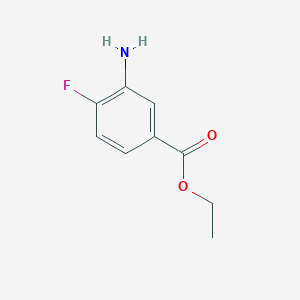

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJOTWKQZHOXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593524 | |

| Record name | Ethyl 3-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-75-4 | |

| Record name | Ethyl 3-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-4-fluorobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-amino-4-fluorobenzoate, identified by CAS Number 455-75-4 , is an aromatic ester of significant interest to researchers in medicinal chemistry and drug development.[1][] As a substituted aniline derivative, it serves as a versatile building block in the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients. Its unique substitution pattern, featuring an amino group, a fluorine atom, and an ethyl ester moiety on a benzene ring, imparts specific physicochemical characteristics that are crucial for its reactivity, bioavailability, and overall utility in synthetic applications.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also an in-depth analysis of its spectroscopic characteristics and the experimental methodologies required for their verification. The information presented herein is synthesized from reputable chemical suppliers and spectroscopic databases, providing a reliable foundation for laboratory work and further research.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 455-75-4 | [1][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [1][4][5] |

| Molecular Weight | 183.18 g/mol | [1][4][5] |

| Appearance | Solid, Powder | [1][5] |

| Boiling Point | 140-145 °C at 5 mmHg | [1] |

| Density (Calculated) | 1.218 g/cm³ | [6] |

| Flash Point | 126.5 ± 21.8 °C | [1] |

| Purity | ≥95-97% | [1][5] |

Note: The melting point for this specific compound is not consistently reported in publicly available literature. For context, the related precursor, 3-Amino-4-fluorobenzoic acid, has a melting point of 184 °C.[7] The analogous compound, Ethyl 4-aminobenzoate, has a reported melting point of 88-90 °C.

Solubility Profile

Based on its molecular structure, which contains both a polar amino group and a nonpolar ethyl ester and aromatic ring, this compound is expected to exhibit limited solubility in water but good solubility in common organic solvents. The basicity of the amino group suggests it will be soluble in acidic aqueous solutions.

-

Water : Sparingly soluble to insoluble.

-

Organic Solvents : Expected to be soluble in solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

-

Aqueous Acids : Soluble in dilute aqueous acids (e.g., 5% HCl) due to the formation of the corresponding ammonium salt.

-

Aqueous Bases : Insoluble in aqueous bases (e.g., 5% NaOH), as the amino group will not react.

Spectroscopic and Physicochemical Characterization

The following sections provide a detailed, predicted analysis of the spectroscopic properties of this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

pKa Estimation

The acidity of the anilinic proton (N-H) is a key parameter. For the parent compound, 3-aminobenzoic acid, the pKa is reported as 4.78.[8] The presence of an electron-withdrawing fluorine atom ortho to the amino group in this compound would be expected to slightly decrease the pKa (making it more acidic) compared to a non-fluorinated analogue. Conversely, the pKa of 4-fluorobenzoic acid is 4.14, indicating the electronic influence of the fluorine.[9] Therefore, a reasonable estimate for the pKa of the conjugate acid of the amino group would be in the range of 3.5-4.5.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum for this compound in a solvent like CDCl₃ is as follows:

-

Ethyl Group (CH₂CH₃):

-

A triplet at approximately 1.3-1.4 ppm (3H), corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene protons.

-

A quartet at approximately 4.2-4.4 ppm (2H), corresponding to the methylene (-OCH₂-) protons, coupled to the methyl protons.

-

-

Amino Group (-NH₂):

-

A broad singlet at approximately 3.8-4.2 ppm (2H). The chemical shift of these protons can be highly variable depending on solvent and concentration.

-

-

Aromatic Protons (Ar-H):

-

The three protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. Based on the substitution pattern, we can predict the following approximate shifts and multiplicities:

-

H-2 (ortho to -NH₂): A doublet of doublets around 7.2-7.4 ppm (1H).

-

H-5 (ortho to -COOEt): A doublet of doublets around 6.8-7.0 ppm (1H).

-

H-6 (meta to -NH₂ and -COOEt): A triplet or multiplet around 7.0-7.2 ppm (1H).

-

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton. The predicted chemical shifts are:

-

Ethyl Group:

-

-CH₃: ~14 ppm

-

-OCH₂-: ~61 ppm

-

-

Carbonyl Carbon:

-

C=O: ~165-167 ppm

-

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the fluorine atom will show a large C-F coupling constant.

-

C-1 (-COOEt): ~131 ppm

-

C-2: ~120 ppm (with C-F coupling)

-

C-3 (-NH₂): ~145 ppm (with C-F coupling)

-

C-4 (-F): ~150-155 ppm (large ¹JCF coupling)

-

C-5: ~115 ppm (with C-F coupling)

-

C-6: ~118 ppm (with C-F coupling)

-

Predicted FT-IR Spectrum

The FT-IR spectrum is used to identify the functional groups present in a molecule. Key predicted absorption bands for this compound include:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic): Peaks typically appear just above 3000 cm⁻¹ .

-

C-H Stretching (Aliphatic): Peaks typically appear just below 3000 cm⁻¹ (around 2850-2980 cm⁻¹).

-

C=O Stretching (Ester): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ .

-

C=C Stretching (Aromatic): Several bands in the region of 1450-1600 cm⁻¹ .

-

C-O Stretching (Ester): Two bands, one stronger than the other, in the 1100-1300 cm⁻¹ region.

-

C-F Stretching: A strong absorption in the region of 1200-1250 cm⁻¹ .

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 183 , corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 138: Loss of the ethoxy group (-OCH₂CH₃, 45 Da).

-

m/z = 110: Loss of the entire ethyl ester group (-COOEt, 73 Da).

-

m/z = 155: Loss of ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement.

-

Experimental Methodologies for Property Verification

To ensure the identity and purity of this compound, the following experimental protocols are recommended.

Melting Point Determination

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

This qualitative protocol determines the solubility class of the compound.

Methodology:

-

Initial Test: To approximately 10 mg of the compound in a small test tube, add 0.5 mL of water. Shake vigorously. Observe if the solid dissolves.

-

Organic Solvent Test: Repeat step 1 with an organic solvent such as ethanol or acetone.

-

Acid Test: To a fresh 10 mg sample, add 0.5 mL of 5% aqueous HCl. Shake and observe for dissolution.

-

Base Test: To a fresh 10 mg sample, add 0.5 mL of 5% aqueous NaOH. Shake and observe.

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Sample Preparation

For NMR Spectroscopy:

-

Weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube and invert several times to mix.

For FT-IR Spectroscopy (Thin Film Method):

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Mount the plate in the spectrometer for analysis.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as harmful.[1]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[1]

-

Recommended storage temperature is 4°C.[1]

-

Protect from light.[1]

Conclusion

This compound is a solid compound with a boiling point of 140-145 °C at 5 mmHg and a calculated density of 1.218 g/cm³. While its melting point is not definitively established in the literature, its spectroscopic properties can be reliably predicted based on its structure. This guide provides the foundational physicochemical data and validated experimental protocols necessary for its effective use in a research and development setting. Adherence to the safety and handling guidelines is crucial to ensure safe laboratory practice.

References

-

Gesynto. (n.d.). Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C). Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. Retrieved from [Link]

-

PubMed. (n.d.). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. This compound | 455-75-4 [sigmaaldrich.com]

- 3. This compound | 455-75-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Amino-4-fluorobenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 6. Ethyl 3-amino-4-fluorobenzoate455-75-4,Purity96%_Boaopharma, Inc. [molbase.com]

- 7. innospk.com [innospk.com]

- 8. global.oup.com [global.oup.com]

- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to Ethyl 3-amino-4-fluorobenzoate (CAS 455-75-4): A Strategic Intermediate in Modern Drug Discovery

This compound, CAS Number 455-75-4, is a substituted aromatic compound that has emerged as a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its molecular architecture, which combines an aminobenzoate core with a strategically placed fluorine atom, offers a unique confluence of reactivity and physicochemical properties. The presence of the amino and ethyl ester functionalities provides versatile handles for a wide array of chemical transformations, including amide bond formation, ester hydrolysis, and further derivatization.[2]

The fluorine atom, in particular, is a key feature that makes this molecule highly valuable to drug development professionals. The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance crucial pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] Consequently, this compound serves as a foundational building block for constructing complex active pharmaceutical ingredients (APIs), including those investigated for anticancer and antimicrobial applications.[1][2] This guide provides a comprehensive technical overview for researchers and scientists, detailing the synthesis, reactivity, characterization, and safe handling of this important chemical entity.

| Property | Value | Source |

| CAS Number | 455-75-4 | |

| Molecular Formula | C₉H₁₀FNO₂ | [5][6] |

| Molecular Weight | 183.18 g/mol | [5][6] |

| Appearance | Solid, White to light yellow or red powder | [7] |

| Boiling Point | 140-145 °C at 5 mmHg | |

| Purity | Typically ≥97% | [5] |

| Synonyms | Benzoic acid, 3-amino-4-fluoro-, ethyl ester | [5] |

| InChI Key | XRJOTWKQZHOXTM-UHFFFAOYSA-N | [6] |

| SMILES | CCOC(=O)c1ccc(F)c(N)c1 | [6] |

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound is typically achieved through multi-step sequences starting from readily available precursors. The choice of route often depends on the scale of the synthesis and the availability of starting materials. A common and logical approach involves the nitration of a fluorinated benzoic acid, followed by esterification and subsequent reduction of the nitro group.

Primary Synthetic Route: From 4-Fluorobenzoic Acid

This pathway leverages the directing effects of the existing functional groups on the aromatic ring. The carboxylic acid is an electron-withdrawing group and a meta-director, while the fluorine atom is an ortho-, para-director. The synthesis proceeds through the key intermediate, 4-fluoro-3-nitrobenzoic acid.

-

Nitration of 4-Fluorobenzoic Acid: The process begins with the electrophilic aromatic substitution (nitration) of 4-fluorobenzoic acid. A mixture of concentrated sulfuric acid and potassium nitrate is commonly used. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The reaction is typically performed at low temperatures to control selectivity and prevent side reactions.[8]

-

Esterification: The resulting 4-fluoro-3-nitrobenzoic acid is then converted to its ethyl ester. This is most often accomplished via Fischer esterification, where the carboxylic acid is refluxed with an excess of absolute ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[9][10] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group on Ethyl 4-fluoro-3-nitrobenzoate to an amine. This transformation is critical and can be achieved using various reducing agents. A standard and highly effective method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with a hydrogen source. This method is favored for its clean conversion and high yields.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3-Amino-4-fluorobenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Ethyl 3-amino-4-fluorobenzoate molecular structure and weight

An In-depth Technical Guide to Ethyl 3-amino-4-fluorobenzoate: Molecular Structure and Weight

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is fundamental to innovation. This compound (CAS No. 455-75-4) stands out as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a detailed examination of its molecular structure and weight, offering insights crucial for its application in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Characteristics

This compound is a substituted aromatic compound. Its identity is defined by several key descriptors that are crucial for database searches and regulatory documentation.

| Identifier | Value | Reference |

| CAS Number | 455-75-4 | [1][2][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [1][3] |

| IUPAC Name | This compound | [2] |

| Molecular Weight | 183.18 g/mol | [1][2][3] |

| InChI | 1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | [1][2] |

| InChI Key | XRJOTWKQZHOXTM-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)c1ccc(F)c(N)c1 | [1] |

| Physical Form | Solid, Powder | [1][2] |

| Boiling Point | 140-145 °C at 5 mmHg | [2] |

An In-depth Look at the Molecular Structure

The molecular architecture of this compound is key to its utility in chemical synthesis. The structure consists of a central benzene ring substituted with three distinct functional groups: an amino group (-NH₂), a fluorine atom (-F), and an ethyl ester group (-COOCH₂CH₃).

The strategic placement of these groups dictates the molecule's reactivity. The amino group at position 3 and the fluorine atom at position 4 create a unique electronic environment on the aromatic ring. The amino group is an activating, ortho-para directing group, while the fluorine atom is a deactivating but also ortho-para directing group due to the interplay of its inductive and resonance effects. This substitution pattern is critical for designing subsequent synthetic transformations.

Molecular Weight and Its Significance

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for analytical characterization, such as in mass spectrometry.

| Property | Value |

| Molecular Weight | 183.18 g/mol |

| Monoisotopic Mass | 183.06955672 Da |

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms: (9 x Carbon) + (10 x Hydrogen) + (1 x Fluorine) + (1 x Nitrogen) + (2 x Oxygen). This value is essential for converting between mass and moles, a fundamental requirement for designing and executing precise chemical syntheses.

Applications in Research and Drug Development

This compound is not merely a laboratory chemical; it is a key intermediate with documented applications. It serves as a versatile linker used to attach drug molecules to other moieties.[1] Its structure makes it a valuable building block for more complex molecules, finding use in the development of novel therapeutic agents, including potential anticancer and antimicrobial drugs.[4][5] The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5]

Conclusion

This compound is a chemical intermediate of significant value to the scientific community. Its well-defined molecular structure, characterized by a strategically substituted benzene ring, provides a versatile platform for synthetic chemistry. A precise understanding of its molecular weight and physicochemical properties is indispensable for its effective use in the laboratory. As research continues, the role of this compound as a foundational element in the synthesis of novel pharmaceuticals and materials is expected to expand, underscoring the importance of the fundamental data presented in this guide.

References

-

This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. Geshem. [Link]

Sources

A Spectroscopic Guide to Ethyl 3-amino-4-fluorobenzoate: Structure Elucidation and Data Interpretation

Introduction

The molecular structure of Ethyl 3-amino-4-fluorobenzoate, with the systematic numbering used for NMR assignments, is presented below.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The amino group (-NH₂) is electron-donating, while the fluoro (-F) and ethyl ester (-COOEt) groups are electron-withdrawing.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | dd | 1H | H-6 |

| ~7.3-7.4 | d | 1H | H-2 |

| ~6.9-7.1 | t | 1H | H-5 |

| ~4.3-4.4 | q | 2H | -OCH₂CH₃ |

| ~4.0-4.2 | br s | 2H | -NH₂ |

| ~1.3-1.4 | t | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-5, H-6): The fluorine atom at C-4 will couple with the adjacent protons. H-5 will be split by both H-6 and the fluorine atom, likely appearing as a triplet. H-6, being ortho to the ester group, will be the most downfield of the aromatic protons and will appear as a doublet of doublets due to coupling with H-5 and the fluorine. H-2, situated between the ester and amino groups, is expected to be a doublet.

-

Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration.

-

Ethyl Group Protons (-OCH₂CH₃): The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~150 (d, J ≈ 245 Hz) | C-4 |

| ~138 (d, J ≈ 10 Hz) | C-3 |

| ~125 | C-1 |

| ~122 (d, J ≈ 7 Hz) | C-5 |

| ~118 (d, J ≈ 4 Hz) | C-6 |

| ~115 (d, J ≈ 21 Hz) | C-2 |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at a characteristic downfield chemical shift of around 166 ppm.

-

Aromatic Carbons: The carbon directly bonded to the fluorine atom (C-4) will show the most significant downfield shift due to the electronegativity of fluorine and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also exhibit smaller C-F couplings. The chemical shifts of the other ring carbons are influenced by the combined electronic effects of all three substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3500 | N-H symmetric & asymmetric stretching | Amino (-NH₂) |

| 3300-3400 | N-H stretching | Amino (-NH₂) |

| ~1710 | C=O stretching | Ester (-COOEt) |

| ~1620 | N-H bending | Amino (-NH₂) |

| ~1500-1600 | C=C aromatic ring stretching | Aromatic Ring |

| ~1250 | C-O stretching | Ester (-COOEt) |

| ~1200 | C-F stretching | Fluoro (-F) |

Interpretation:

The IR spectrum will be dominated by the strong carbonyl stretch of the ester group. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-F bond will show a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 183 | Molecular ion [M]⁺ |

| 155 | [M - C₂H₄]⁺ (loss of ethylene) |

| 138 | [M - OCH₂CH₃]⁺ (loss of ethoxy radical) |

| 110 | [M - COOEt]⁺ (loss of ethyl carboxylate radical) |

Interpretation:

The molecular ion peak is expected at m/z 183, corresponding to the molecular weight of this compound (C₉H₁₀FNO₂). Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (m/z 138) and the loss of ethylene via a McLafferty rearrangement (m/z 155).

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

-

Analysis: Calibrate the chemical shifts using the residual solvent peak. Integrate the ¹H NMR signals and determine the multiplicities and coupling constants. Assign the peaks to the corresponding atoms in the molecule.

IR Spectroscopy (ATR-FTIR General Protocol)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (EI-MS General Protocol)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate the mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a compound like this compound is depicted below.

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive analysis with comparative data from analogous structures, a detailed and reliable interpretation of the NMR, IR, and MS spectra can be achieved. This information is crucial for researchers and scientists in confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their research and development endeavors.

References

solubility of Ethyl 3-amino-4-fluorobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 3-amino-4-fluorobenzoate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern organic synthesis, particularly in the pharmaceutical industry. Its successful application in reaction chemistry, purification, and formulation is critically dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the principles governing the . We will delve into the molecular factors influencing its solubility, present robust methodologies for experimental determination, and explore predictive thermodynamic models. This document is intended to serve as a practical resource for scientists, enabling them to make informed decisions in solvent selection and process development.

Understanding the Molecule: Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound (CAS No. 455-75-4) is paramount to comprehending its solubility behavior. The molecule's structure, featuring an aromatic ring substituted with an amino group, a fluorine atom, and an ethyl ester group, dictates its polarity, hydrogen bonding capability, and overall intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Molecular Weight | 183.18 g/mol | [1] |

| Physical Form | Solid, white to light yellow powder | [1][2] |

| Melting Point | 184°C | [2] |

| Boiling Point | 140-145°C at 5 mmHg | |

| Purity | Typically ≥97% |

The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the amino group, the fluorine atom, and the carbonyl oxygen of the ester) suggests the potential for complex interactions with various solvents.[3][4] The aromatic ring contributes to nonpolar character, while the functional groups introduce polarity.[3][5]

The Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][5] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be a function of the balance between the following interactions:

-

Hydrogen Bonding: The amine group can donate hydrogen bonds, while the nitrogen, fluorine, and carbonyl oxygen can accept them. Protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding are likely to be effective.[3][4]

-

Dipole-Dipole Interactions: The polar functional groups create a molecular dipole moment, leading to favorable interactions with polar solvents.[3]

-

Van der Waals Forces: The aromatic ring and the ethyl group will interact via weaker van der Waals forces, which are the primary mode of interaction in nonpolar solvents.[5]

The presence of the fluorine atom introduces additional complexity. While highly electronegative, its small size and the potential for intramolecular interactions can modulate the overall polarity and hydrogen bonding capacity of the molecule.[2]

Experimental Determination of Solubility

While theoretical principles provide guidance, empirical determination of solubility is essential for accurate process development. The following section outlines established methodologies.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be rapidly performed using a simple test tube method.[6][7] This approach provides a qualitative understanding of solubility in a range of solvents with varying polarities.

Protocol for Qualitative Solubility Testing:

-

Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a different organic solvent in incremental volumes (e.g., 0.1 mL at a time) from a burette or pipette.[7]

-

Observation: After each addition, vigorously agitate the mixture and observe for complete dissolution.[7]

-

Classification: Classify the solubility based on the amount of solvent required for dissolution (e.g., soluble, sparingly soluble, insoluble).

A suggested panel of solvents for initial screening would include:

-

Nonpolar: Hexane, Toluene

-

Polar Aprotic: Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol

The results of these tests can be used to categorize the compound's solubility behavior and guide the selection of solvents for quantitative analysis.[6]

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol for Shake-Flask Solubility Measurement:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated liquid phase from the solid.

-

Analysis: Accurately dilute a known volume of the saturated solution and analyze the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

High-Throughput and Advanced Methods

For rapid screening of multiple solvents, high-throughput methods are often employed in industrial settings. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining solubility without the need for phase separation.[8][9]

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are particularly useful in the early stages of process development for solvent screening.

Thermodynamic Models

Thermodynamic models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility based on the molecular structure of the solute and solvent.[10][11][12] These models consider the interactions between different functional groups to estimate the activity coefficients, which are then used to calculate solubility.[10][11] While powerful, the accuracy of these predictions can vary depending on the complexity of the molecule and the quality of the model parameters.[12]

Machine Learning Approaches

More recently, machine learning models have been developed to predict solubility with high accuracy.[13][14] These models are trained on large datasets of experimental solubility data and can learn complex relationships between molecular descriptors and solubility.[10][13][14]

Practical Considerations and Solvent Selection

The choice of an appropriate solvent for a particular application depends on several factors beyond just solubility:

-

Reaction Compatibility: The solvent should not react with the starting materials, reagents, or products.

-

Process Safety: Flammability, toxicity, and environmental impact are critical considerations.

-

Downstream Processing: The ease of solvent removal (e.g., boiling point) and the potential for the compound to crystallize from the solvent are important for purification.

Conclusion

The is a multifaceted property governed by a delicate balance of intermolecular forces. This guide has provided a comprehensive framework for understanding, determining, and predicting its solubility. By combining theoretical knowledge with robust experimental methodologies and leveraging predictive models, researchers can confidently select appropriate solvents to optimize their synthetic processes, purification protocols, and formulation development.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Caption: Interplay of factors governing solubility.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Ethyl 3-amino-4-fluorobenzo

- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- How to determine the solubility of a substance in an organic solvent ?.

- Are amines soluble in organic solvents?. Quora.

- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic

- Polarity and Solubility of Organic Compounds. [No Source Found].

- Solubility of Organic Compounds. [No Source Found].

- Amines and Heterocycles. [No Source Found].

- 3-Amino-4-fluorobenzoic acid ethyl ester. CymitQuimica.

Sources

- 1. 3-Amino-4-fluorobenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. quora.com [quora.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 14. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3-amino-4-fluorobenzoate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-amino-4-fluorobenzoate

Introduction

This compound (CAS No. 455-75-4) is a fluorinated aromatic compound widely utilized as a key building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its molecular structure, featuring an aromatic amine, an ethyl ester, and a fluorine substituent, imparts a unique reactivity profile that is valuable for constructing more complex molecules. However, these same functional groups are susceptible to specific degradation pathways. Ensuring the chemical integrity of this reagent from procurement to application is paramount for the reproducibility of synthetic protocols and the quality of the final products.

This guide provides a comprehensive overview of the stability profile of this compound. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its degradation mechanisms, optimal storage conditions, and robust handling procedures. We will delve into the causality behind experimental choices for stability assessment, grounding our recommendations in established chemical principles.

Physicochemical Characteristics

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. The key functional groups—a primary aromatic amine and an ethyl ester—are the primary sites of potential degradation. The electron-withdrawing nature of the fluorine atom and the ester group can influence the reactivity of the benzene ring and the nucleophilicity of the amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 455-75-4 | [3] |

| Molecular Formula | C₉H₁₀FNO₂ | [3][4] |

| Molecular Weight | 183.18 g/mol | [4] |

| Appearance | White to light yellow solid/powder | [1] |

| Boiling Point | 140-145 °C @ 5 mmHg | |

| Purity | Typically ≥95-97% | [4] |

| InChI Key | XRJOTWKQZHOXTM-UHFFFAOYSA-N |

Intrinsic Chemical Stability & Potential Degradation Pathways

Under standard ambient conditions, this compound is a chemically stable product. However, its stability can be compromised by exposure to specific environmental factors, including heat, light, moisture, and reactive chemicals. The primary degradation pathways are oxidation of the amino group and hydrolysis of the ester moiety.

-

Oxidative Degradation : Aromatic amines are highly susceptible to oxidation.[5] This can occur via auto-oxidation with atmospheric oxygen, a process often accelerated by light and trace metal impurities. Oxidation can lead to the formation of colored impurities, such as nitroso and nitro compounds, and complex polymeric materials, which is why the material may darken over time.

-

Hydrolytic Degradation : The ethyl ester functional group is prone to hydrolysis, particularly under acidic or basic conditions.[6] This reaction cleaves the ester bond to yield 3-amino-4-fluorobenzoic acid and ethanol. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Photolytic Degradation : Many aromatic compounds absorb ultraviolet light, which can provide the energy needed to initiate degradation reactions. For this compound, this can catalyze oxidation, leading to discoloration and a loss of purity. The recommendation to "protect from light" underscores this sensitivity.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are derived from its chemical properties and potential for degradation.

Table 2: Optimal Storage Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | 2–8 °C (Refrigerated) | Slows down the rate of potential oxidative and hydrolytic degradation reactions.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |

| Light | Protect from light; store in an amber or opaque container. | Prevents photolytically induced degradation, particularly the oxidation of the sensitive amine group. |

| Container | Tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to air and moisture and avoids potential reactions with container materials.[3][8] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids rapid, exothermic, or hazardous reactions that would degrade the compound.[8][9][10] |

Safe Handling Workflow

Handling of this compound should always be performed in a controlled laboratory environment by trained personnel.

Caption: Safe handling workflow for this compound.

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance or intermediate.[11][12] These studies expose the compound to stress conditions exceeding those of accelerated stability testing to identify likely degradation products and pathways.[13][14] The following protocols provide a framework for assessing the stability of this compound.

Analytical Prerequisite

A stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), must be developed and validated beforehand. This method should be capable of separating the intact compound from all potential degradation products, allowing for accurate quantification and mass balance assessment.

Protocol 1: Hydrolytic Stability

-

Preparation : Prepare three solutions of the compound (~1 mg/mL) in:

-

a) 0.1 N Hydrochloric Acid (HCl)

-

b) Purified Water

-

c) 0.1 N Sodium Hydroxide (NaOH)

-

-

Stress Condition : Incubate the solutions at 60°C.

-

Time Points : Withdraw aliquots at initial (t=0), 2, 6, 12, and 24 hours.

-

Sample Processing : Neutralize the acidic and basic samples before dilution to the target concentration for HPLC analysis.

-

Analysis : Analyze all samples by the validated stability-indicating HPLC method. Calculate the percentage of degradation and identify major degradants (e.g., by retention time comparison with a standard of 3-amino-4-fluorobenzoic acid).

Protocol 2: Oxidative Stability

-

Preparation : Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Stress Condition : Add 3% hydrogen peroxide (H₂O₂) to the solution. Keep the solution at room temperature, protected from light.

-

Time Points : Withdraw aliquots at initial (t=0), 2, 6, 12, and 24 hours.

-

Sample Processing : Quench the reaction if necessary (e.g., with sodium bisulfite) and dilute to the target concentration.

-

Analysis : Analyze by HPLC. Monitor for the appearance of new peaks and a decrease in the main peak area.

Protocol 3: Photostability

-

Preparation : Spread a thin layer of the solid compound in a shallow, transparent dish. Prepare a solution (~1 mg/mL) in a transparent container (e.g., quartz cuvette).

-

Stress Condition : Expose the samples to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). A dark control sample should be stored under the same conditions but shielded from light.

-

Analysis : After the exposure period, analyze both the exposed and dark control samples (solid and solution) by HPLC. Compare the chromatograms to assess the extent of photodegradation.

Caption: Workflow for forced degradation stability testing.

Summary of Stability Profile

The collective data indicate that while this compound is stable under recommended conditions, it is susceptible to degradation under specific stresses.

Table 3: Stability Profile Summary

| Stress Condition | Stability Outcome | Primary Degradant(s) |

| Acidic Hydrolysis (Heat) | Susceptible | 3-Amino-4-fluorobenzoic acid |

| Basic Hydrolysis (Heat) | Highly Susceptible | 3-Amino-4-fluorobenzoic acid |

| Oxidation (H₂O₂) | Susceptible | Various colored oxidative species |

| Photolysis (UV/Vis) | Moderately Susceptible | Various colored oxidative species |

| Dry Heat (Solid State) | Generally Stable | Minor discoloration possible over time |

| Recommended Storage | Stable | No significant degradation expected |

Conclusion

The integrity of this compound is best maintained through diligent control of its storage and handling environment. The primary vulnerabilities of the molecule are the amino group to oxidation and the ester group to hydrolysis. Therefore, storage at refrigerated temperatures (2-8°C), protection from light, and exclusion of moisture and atmospheric oxygen are critical for preserving its purity. By implementing the protocols and understanding the chemical principles outlined in this guide, researchers and scientists can ensure the reliability of this important synthetic intermediate, leading to more consistent and successful scientific outcomes.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3-Amino-4-fluorobenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 4-Aminobenzoic acid methyl ester(619-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. ijrpp.com [ijrpp.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 3-amino-4-fluorobenzoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 3-amino-4-fluorobenzoate, a compound frequently utilized in pharmaceutical synthesis and chemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The following sections detail the compound's hazardous properties, requisite personal protective equipment, and step-by-step procedures for routine handling, storage, and emergency response.

Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound is a fluorinated aromatic amine and ester.[1][2] Aromatic amines, as a class, can be absorbed through the skin and may pose long-term health risks, including carcinogenicity.[3][4] The fluorine atom imparts unique reactivity and physiological properties that must be considered.[2]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source |

| CAS Number | 455-75-4 | [5][6] |

| Molecular Formula | C₉H₁₀FNO₂ | [1][5] |

| Molecular Weight | 183.18 g/mol | [1][5] |

| Appearance | Solid, Powder | [1][5] |

| Boiling Point | 140-145 °C at 5 mmHg | [5] |

| Flash Point | 126.5 ± 21.8 °C | [5] |

| Storage Temperature | 4°C, protect from light | [5][6] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with acute toxicity and irritation.[5]

Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications necessitate stringent adherence to the handling and personal protection protocols outlined in the subsequent sections. The causality is clear: direct contact with the skin or eyes can lead to irritation, ingestion can be harmful, and inhalation of the powder can irritate the respiratory system.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] The fume hood serves as the primary barrier against airborne particulates and vapors.

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[7][9]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and operational in the immediate vicinity of where the compound is handled.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical.[7][12]

Table 2: Recommended Personal Protective Equipment

| Protection Type | Recommended Equipment | Purpose and Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses.[7][10][13] | To protect the eyes from splashes and airborne powder, preventing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[7][10][13] | To prevent skin contact and subsequent irritation. Glove selection should be based on the manufacturer's compatibility charts.[7] |

| Body Protection | A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.[7][10] | To protect clothing and skin from accidental spills. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if engineering controls are insufficient or during a large spill clean-up.[7][10][14] | To prevent inhalation of the powder, which can cause respiratory tract irritation. |

The following diagram illustrates the logical workflow for selecting the appropriate PPE.

Caption: PPE Selection Workflow for this compound.

Safe Handling and Storage Protocols

Adherence to standardized procedures is crucial for minimizing exposure and preventing accidents.[12]

Handling

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and that the chemical fume hood is operational.[10][15]

-

Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to contain any dust.[7][15] Use a spatula and handle the container carefully to avoid generating airborne particles.

-

Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

-

Post-Handling: After handling, thoroughly wash hands with soap and water.[9][16] Decontaminate all work surfaces.[8]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][16][17]

-

Conditions: Store at the recommended temperature of 4°C and protect from light to maintain chemical stability.[5][6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][18]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][17][19]

-

Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[9][17][19]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17][19]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9][16][19]

Accidental Release Measures (Spills)

The procedure for cleaning up a spill depends on its size and location.

Minor Spill (Contained within a fume hood):

-

Alert Personnel: Inform others in the immediate area.[20]

-

Containment: Use an absorbent material like vermiculite or sand to cover the spill.[20][21]

-

Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[19][20]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[20][21]

-

Disposal: Label the waste container appropriately and dispose of it according to institutional and local regulations.[21][22]

Major Spill (Outside of a fume hood or a large quantity):

-

Isolate: Close doors to the affected area to contain vapors.[20]

-

Alert Emergency Services: Contact your institution's emergency response team.[22][23]

-

Do Not Attempt to Clean: Only trained personnel with the appropriate respiratory protection and PPE should handle major spills.[20][22]

The following diagram outlines the decision-making process for responding to a chemical spill.

Caption: Decision Workflow for Chemical Spill Response.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[19]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be formed.[17]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[17][19]

Disposal Considerations

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[20][22]

-

Containers: Use properly labeled, sealed containers for waste collection.[20][21]

-

Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[22]

Conclusion

The safe handling of this compound is paramount for protecting laboratory personnel and ensuring the validity of scientific work. By understanding its hazards, implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is incumbent upon all users to consult the most current Safety Data Sheet and institutional safety policies before commencing work.

References

- This compound | 455-75-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Safety and handling of fluorinated organic compounds - Benchchem. (n.d.). Benchchem.

- 3-Amino-4-fluorobenzoic acid ethyl ester - CymitQuimica. (n.d.). CymitQuimica.

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025-07-19). ChemicalBook.

- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (n.d.).

- Sigma-Aldrich - Safety Data Sheet. (2015-06-12). Sigma-Aldrich.

- Personal protective equipment for handling Dodecafluoropentane - Benchchem. (2025). Benchchem.

- Safety Data Sheet - CDN Isotopes. (n.d.). CDN Isotopes.

- SAFETY DATA SHEET - Fisher Scientific. (2024-03-30). Fisher Scientific.

- Chemical Emergency Procedures: General Response and Clean-Up. (2018-08-21).

- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.). FUJIFILM Wako Chemicals.

- Fluorine. (n.d.).

- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton EHS.

- Emergency Chemical Spill Response - ChemCERT. (2016-10-19). ChemCERT.

- 4 - • SAFETY DATA SHEET. (2025-11-06).

- Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.). University of Toronto.

- Laboratory Safety Manual - Environment, Health and Safety - Cornell University. (n.d.). Cornell University.

- What to do in a chemical emergency - GOV.UK. (2024-10-10). GOV.UK.

- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09). ACS Publications.

- This compound CAS#: 455-75-4 - ChemicalBook. (n.d.). ChemicalBook.

- Mthis compound | C8H8FNO2 | CID 12541234 - PubChem. (n.d.). PubChem.

- 455-75-4 | this compound - ChemScene. (n.d.). ChemScene.

- Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.). Solubility of Things.

- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).

- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.). Actylis Lab Solutions.

- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). UNC Policies.

- SAFETY DATA SHEET - Fisher Scientific. (2025-05-01). Fisher Scientific.

Sources

- 1. 3-Amino-4-fluorobenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. Laboratory Safety Manual [ehs.cornell.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 455-75-4 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. benchchem.com [benchchem.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 14. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. ut.edu [ut.edu]

- 21. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 22. chemcert.com.au [chemcert.com.au]

- 23. ehs.princeton.edu [ehs.princeton.edu]

A Technical Guide to the Electrophilic Reactivity of Ethyl 3-amino-4-fluorobenzoate

Executive Summary

Ethyl 3-amino-4-fluorobenzoate (CAS: 455-75-4) is a polysubstituted benzene derivative of significant interest in the pharmaceutical and materials science sectors.[1][2] Its utility as a synthetic intermediate stems from the nuanced reactivity conferred by its three distinct functional groups: an activating amino group, a deactivating fluoro group, and a deactivating ester group. This guide provides an in-depth analysis of the molecule's reactivity towards electrophiles, grounded in the principles of electrophilic aromatic substitution (SEAr). We will dissect the directing effects of the substituents, provide validated protocols for key transformations, and explore the strategic application of this versatile building block in the synthesis of complex molecules, particularly quinolone derivatives.

Introduction to this compound

This compound is a key organic intermediate, valued as a building block for more complex molecular architectures.[1] Its structure presents a fascinating case study in the electronic effects that govern chemical reactivity. The strategic placement of an amine, a halogen, and an ester on a single aromatic ring provides multiple handles for synthetic modification, making it a valuable precursor in drug discovery programs, particularly in the development of antimicrobial agents.[3][4]

Table 1: Physicochemical Properties of this compound [5]

| Property | Value |

| CAS Number | 455-75-4 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | Powder |

| Purity | Typically ≥95% |

| SMILES | CCOC(=O)c1ccc(F)c(N)c1 |

The Electronic Landscape: Predicting Regioselectivity

The outcome of electrophilic aromatic substitution on a polysubstituted ring is dictated by the cumulative electronic and steric effects of the existing substituents.[6][7] In the case of this compound, we must consider the directing influence of each group to predict the most probable site of electrophilic attack.

-

Amino Group (-NH₂): Located at C3, the amino group is a powerful activating group. Through resonance, it donates electron density to the ring, particularly at the positions ortho and para to itself (C2, C4, and C6).[8] This significantly increases the nucleophilicity of the ring and strongly directs incoming electrophiles to these positions.

-

Fluoro Group (-F): Positioned at C4, the fluorine atom exhibits a dual nature. It is strongly electronegative, withdrawing electron density through the sigma bond (inductive effect), which deactivates the ring. However, its lone pairs can participate in resonance, donating electron density and directing ortho and para (C3 and C5).[9] In the context of SEAr, the resonance effect typically governs the regioselectivity for halogens, making them ortho, para-directors despite being deactivators.

-

Ethyl Ester Group (-COOEt): This group at C1 is a deactivating group. The carbonyl carbon is electron-deficient and withdraws electron density from the ring through both induction and resonance, making the ring less reactive. It directs incoming electrophiles to the meta position (C3 and C5).[8]

Synergistic and Antagonistic Effects:

The regioselectivity is determined by the interplay of these groups. The amino group is the most powerful activating group present.[10] Its directing effect will dominate all others. It strongly activates positions C2 and C6 (ortho) and C4 (para).

-

Position C4 is blocked by the fluorine atom.

-

Position C2 is sterically unhindered.

-

Position C6 is adjacent to the bulky ethyl ester group, which may introduce some steric hindrance.

Therefore, the most nucleophilic and sterically accessible position on the ring is C2 . The fluoro and ester groups, while influencing the overall reaction rate, do not override the powerful directing effect of the amino group. Electrophilic attack is overwhelmingly predicted to occur at the C2 position.

Caption: Directing effects of substituents on this compound.

Reactivity at the Aromatic Ring: SEAr Reactions

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The general mechanism involves two key steps: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity.[11]

Caption: Generalized mechanism for Electrophilic Aromatic Substitution (SEAr).

Halogenation

Halogenation, such as bromination or chlorination, introduces a halogen atom onto the aromatic ring. Given the electronic landscape, halogenation is expected to occur at the C2 position.

Protocol: Bromination of this compound

This protocol is adapted from standard procedures for the bromination of activated anilines.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the stirred mixture. The characteristic red-brown color of bromine should dissipate upon addition.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield ethyl 2-bromo-3-amino-4-fluorobenzoate.

Nitration

Nitration introduces a nitro (-NO₂) group. A critical consideration here is the reaction conditions. The standard nitrating mixture (HNO₃/H₂SO₄) is strongly acidic and will protonate the basic amino group to form an ammonium (-NH₃⁺) salt. This transforms the powerful activating, ortho, para-directing -NH₂ group into a strong deactivating, meta-directing group. This fundamentally alters the regiochemical outcome. To avoid this, N-protection of the amino group is essential prior to nitration.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not effective on strongly activated rings like anilines or moderately/strongly deactivated rings.[11][12] The amino group can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and shutting down the reaction.[11] Furthermore, the amino group itself can be acylated or alkylated. For these reasons, direct Friedel-Crafts reactions on this compound are challenging and typically require protection of the amino group.[12]

N-Substitution: Reactivity at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It readily reacts with electrophiles like acyl chlorides, anhydrides, and sulfonyl chlorides. This reactivity is often leveraged strategically to protect the amine, reduce its activating effect, and prevent unwanted side reactions during subsequent SEAr steps.[13]

Protocol: N-Acetylation of this compound

This procedure protects the amino group as an acetamide, which is still an ortho, para-director but is less activating and prevents catalyst poisoning. The protocol is based on established methods for aniline acylation.[13][14]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or pyridine.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acylation: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution. If not using pyridine as the solvent, a base like triethylamine or pyridine (1.2 eq) should be included to scavenge the acetic acid byproduct.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 3-acetamido-4-fluorobenzoate.

-

Purification: The product can be purified by recrystallization from a solvent system like ethanol/water.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-fluorobenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 6. fiveable.me [fiveable.me]

- 7. chegg.com [chegg.com]

- 8. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. transformationtutoring.com [transformationtutoring.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide on the Electronic Effects of Fluorine in Ethyl 3-amino-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract